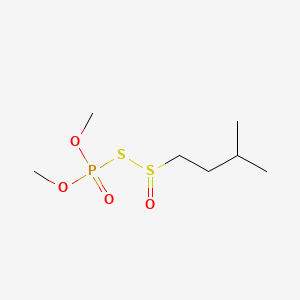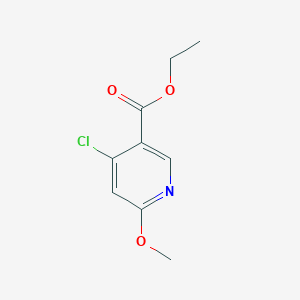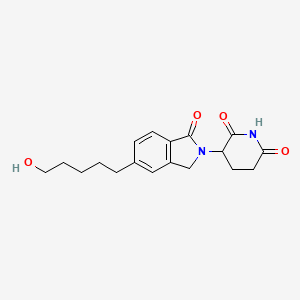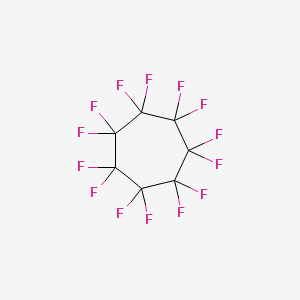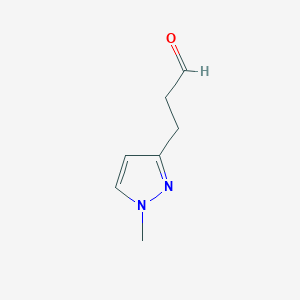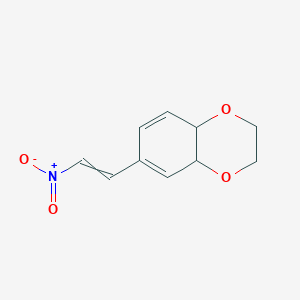
1-Bromo-2-ethoxy-3-fluoro-4-propoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-ethoxy-3-fluoro-4-propoxybenzene is an organic compound with the molecular formula C11H14BrFO2 and a molecular weight of 277.13 g/mol It is a derivative of benzene, substituted with bromine, ethoxy, fluoro, and propoxy groups
Métodos De Preparación
The synthesis of 1-Bromo-2-ethoxy-3-fluoro-4-propoxybenzene typically involves the substitution reactions on a benzene ring. One common method is the bromination of 2-ethoxy-3-fluoro-4-propoxybenzene using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Bromo-2-ethoxy-3-fluoro-4-propoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and ammonia.
Oxidation Reactions: The ethoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Reagents like potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 2-ethoxy-3-fluoro-4-propoxybenzene. This can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-2-ethoxy-3-fluoro-4-propoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for the development of new compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-Bromo-2-ethoxy-3-fluoro-4-propoxybenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The ethoxy and propoxy groups can participate in various chemical transformations, contributing to the compound’s reactivity and versatility.
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
Comparación Con Compuestos Similares
1-Bromo-2-ethoxy-3-fluoro-4-propoxybenzene can be compared with other similar compounds, such as:
1-Bromo-4-fluoro-2-propoxybenzene: This compound lacks the ethoxy group, which may affect its reactivity and applications.
1-Bromo-4-chloro-2-fluoro-3-propoxybenzene:
1-Bromo-3-fluorobenzene: This simpler compound lacks both the ethoxy and propoxy groups, making it less versatile in chemical synthesis.
The unique combination of substituents in this compound makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H14BrFO2 |
|---|---|
Peso molecular |
277.13 g/mol |
Nombre IUPAC |
1-bromo-2-ethoxy-3-fluoro-4-propoxybenzene |
InChI |
InChI=1S/C11H14BrFO2/c1-3-7-15-9-6-5-8(12)11(10(9)13)14-4-2/h5-6H,3-4,7H2,1-2H3 |
Clave InChI |
PVCRICDKABULTO-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C(=C(C=C1)Br)OCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4R,5S,6S,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B14761431.png)
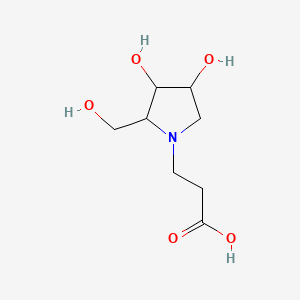
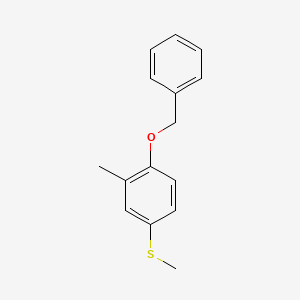
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2,6-dichloro-3-hydroxy-4-methylphenyl)butanamide](/img/structure/B14761437.png)
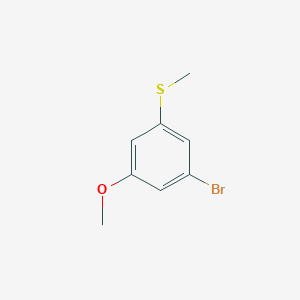
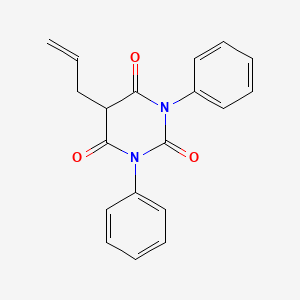

![N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide](/img/structure/B14761449.png)
